Cas no 212063-20-2 (benzyl N-(2-iodo-4-methylphenyl)carbamate)

Benzyl N-(2-iodo-4-methylphenyl)carbamate is a specialized carbamate derivative featuring an iodo-substituted aromatic ring, which enhances its utility in synthetic organic chemistry. The presence of the benzyl group offers stability and facilitates selective deprotection under mild conditions, making it valuable in multi-step synthesis. The iodine substituent provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its crystalline nature ensures ease of handling and purification. This compound is particularly useful in pharmaceutical and agrochemical research, where precise structural modifications are required. High purity and well-defined reactivity make it a reliable intermediate for advanced synthetic applications.
benzyl N-(2-iodo-4-methylphenyl)carbamate structure
212063-20-2 structure
Product Name:benzyl N-(2-iodo-4-methylphenyl)carbamate
CAS No:212063-20-2
MF:C15H14INO2
MW:367.181636333466
CID:1403357
PubChem ID:11089877
Update Time:2025-11-02

benzyl N-(2-iodo-4-methylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester
    • benzyl N-(2-iodo-4-methylphenyl)carbamate
    • 212063-20-2
    • DTXSID70454839
    • EN300-28300552
    • Inchi: 1S/C15H14INO2/c1-11-7-8-14(13(16)9-11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
    • InChI Key: UCSYWNCZFPBHIB-UHFFFAOYSA-N
    • SMILES: IC1C=C(C)C=CC=1NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 367.00652
  • Monoisotopic Mass: 367.00693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

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Additional information on benzyl N-(2-iodo-4-methylphenyl)carbamate

Benzyl N-(2-Iodo-4-methylphenyl)carbamate (CAS No. 212063-20-2): A Comprehensive Overview

Benzyl N-(2-iodo-4-methylphenyl)carbamate (CAS No. 212063-20-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This carbamate derivative features a unique molecular structure, combining a benzyl group, an iodo substituent, and a methylphenyl moiety, making it a versatile intermediate in synthetic chemistry. Its CAS number 212063-20-2 is frequently searched in academic and industrial databases, reflecting its growing importance in R&D.

The compound's molecular formula is C15H14INO2, with a molecular weight of 343.18 g/mol. Its structural features include a carbamate functional group (–NHCOO–), which is pivotal in medicinal chemistry due to its bioisosteric properties. Researchers often explore benzyl N-(2-iodo-4-methylphenyl)carbamate synthesis methods to optimize yield and purity, as these factors critically influence downstream applications. Recent publications highlight its role in kinase inhibitor development, a hot topic in oncology drug discovery.

One of the most searched questions regarding this compound is "What are the applications of benzyl N-(2-iodo-4-methylphenyl)carbamate?" Current studies reveal its utility as a building block for:
Pharmaceutical intermediates: Particularly in tyrosine kinase inhibitors targeting cancer pathways.
Agrochemical research: As a precursor for novel pesticide formulations with enhanced selectivity.
Material science: Its iodine moiety enables cross-coupling reactions in polymer chemistry.

The global market for carbamate derivatives is projected to grow at 5.8% CAGR (2023–2030), driven by demand for targeted therapeutics and green chemistry solutions. This aligns with trending searches like "sustainable synthetic routes for iodinated compounds" and "eco-friendly pharmaceutical intermediates." Analytical techniques such as HPLC purity analysis (typically >98%) and NMR characterization are standard for quality control.

Storage recommendations for CAS 212063-20-2 emphasize protection from light (due to the iodo group sensitivity) at 2–8°C under inert atmosphere. Safety data sheets highlight standard organic compound handling protocols, avoiding confusion with regulated substances. The compound's patent landscape shows increasing activity since 2015, particularly in bioconjugation technologies—a trending subtopic in ADC (antibody-drug conjugate) development forums.

Emerging research explores microwave-assisted synthesis of this carbamate to reduce reaction times—a technique frequently searched in AI-driven chemistry optimization platforms. Computational studies using DFT calculations predict its reactivity in Pd-catalyzed couplings, addressing another common query: "How does the iodo group in benzyl N-(2-iodo-4-methylphenyl)carbamate participate in cross-coupling?"

For formulation scientists, the compound's logP value (~3.2) suggests moderate lipophilicity, making it suitable for drug delivery system design. This aligns with industry focus on bioavailability enhancement strategies. Regulatory databases confirm its status as a non-controlled substance, though proper REACH compliance documentation is recommended for commercial distribution.

In conclusion, benzyl N-(2-iodo-4-methylphenyl)carbamate represents a strategically important compound at the intersection of medicinal chemistry and process optimization. Its evolving applications in precision medicine and catalysis research ensure continued relevance in scientific literature and patent filings. Future directions may explore its chiral resolution potential or continuous flow synthesis—both trending topics in modern chemical manufacturing.

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